molecular formula C24H23F2NO3 B12755106 Benzenemethanamine, (+-)-2',4'-difluoro-alpha-methyl-gamma-oxo(1,1'-biphenyl)-4-butanoate CAS No. 161692-96-2

Benzenemethanamine, (+-)-2',4'-difluoro-alpha-methyl-gamma-oxo(1,1'-biphenyl)-4-butanoate

Cat. No.: B12755106
CAS No.: 161692-96-2
M. Wt: 411.4 g/mol
InChI Key: MTGYJJWHIOMQQF-UHFFFAOYSA-N
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Description

Benzenemethanamine, (±)-2’,4’-difluoro-alpha-methyl-gamma-oxo(1,1’-biphenyl)-4-butanoate is a complex organic compound that features a biphenyl core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, (±)-2’,4’-difluoro-alpha-methyl-gamma-oxo(1,1’-biphenyl)-4-butanoate typically involves multiple steps, including the formation of the biphenyl core and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . This reaction is catalyzed by palladium and often employs bases such as potassium carbonate in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of biphenyl derivatives, including Benzenemethanamine, (±)-2’,4’-difluoro-alpha-methyl-gamma-oxo(1,1’-biphenyl)-4-butanoate, often utilizes scalable methods such as the Wurtz-Fittig reaction and Ullmann coupling . These methods are preferred for their efficiency and ability to produce large quantities of the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, (±)-2’,4’-difluoro-alpha-methyl-gamma-oxo(1,1’-biphenyl)-4-butanoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzenemethanamine, (±)-2’,4’-difluoro-alpha-methyl-gamma-oxo(1,1’-biphenyl)-4-butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenemethanamine, (±)-2’,4’-difluoro-alpha-methyl-gamma-oxo(1,1’-biphenyl)-4-butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenemethanamine, (±)-2’,4’-difluoro-alpha-methyl-gamma-oxo(1,1’-biphenyl)-4-butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

161692-96-2

Molecular Formula

C24H23F2NO3

Molecular Weight

411.4 g/mol

IUPAC Name

4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid;phenylmethanamine

InChI

InChI=1S/C17H14F2O3.C7H9N/c1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19;8-6-7-4-2-1-3-5-7/h2-7,9-10H,8H2,1H3,(H,21,22);1-5H,6,8H2

InChI Key

MTGYJJWHIOMQQF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O.C1=CC=C(C=C1)CN

Origin of Product

United States

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